2-(2-fluorophenoxy)-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide, also known as GSK137647A, is a selective and potent antagonist of the sphingosine-1-phosphate receptor 3 (S1P3). The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
- Protodeboronation : FPH has been utilized in catalytic protodeboronation reactions. Unlike the functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. Researchers have reported a radical approach for protodeboronation of 1°, 2°, and 3° alkyl boronic esters using FPH. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .
Catalysis and Organic Synthesis
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c16-12-3-1-2-4-14(12)21-10-15(19)17-7-5-13(18)11-6-8-20-9-11/h1-4,6,8-9,13,18H,5,7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYIAWGWPAOFOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC(C2=COC=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide |
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